![molecular formula C19H16F2N2O2 B3397124 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide CAS No. 1021207-90-8](/img/structure/B3397124.png)
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide
Übersicht
Beschreibung
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide, commonly known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent and selective inhibitor of the histone methyltransferase (HMT) G9a, which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
CPI-455 selectively inhibits the histone methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with the repression of gene expression. By inhibiting G9a, CPI-455 can induce the expression of genes that are normally repressed, leading to changes in cellular function and potentially therapeutic effects.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce cancer cell death and inhibit tumor growth in various cancer models. Additionally, CPI-455 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. CPI-455 has also been shown to inhibit the replication of the Zika virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-455 is its selectivity for G9a, which reduces the potential for off-target effects. Additionally, CPI-455 has shown promising results in preclinical studies, making it a potential therapeutic option for various diseases. However, one limitation of CPI-455 is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
Future research on CPI-455 could focus on improving its pharmacokinetic properties, such as increasing its half-life, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential therapeutic applications of CPI-455 in other diseases, such as viral infections and neurological disorders. Finally, combination therapies with CPI-455 and other drugs could be explored to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. The selective inhibition of G9a by CPI-455 has been shown to induce cancer cell death and inhibit tumor growth in various cancer models, including breast cancer and leukemia. Additionally, CPI-455 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. CPI-455 has also been shown to inhibit the replication of the Zika virus, making it a potential therapeutic option for viral infections.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-15-6-4-13(9-16(15)21)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQWCVZFAJYFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.